molecular formula C9H10FNO2 B2976868 5-Fluoro-2-methyl-DL-phenylglycine CAS No. 1039365-71-3

5-Fluoro-2-methyl-DL-phenylglycine

Cat. No.: B2976868
CAS No.: 1039365-71-3
M. Wt: 183.182
InChI Key: RZUDHOAUKWTYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methyl-DL-phenylglycine is a synthetic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is an amino acid derivative, specifically a fluorinated phenylglycine, which has applications in various fields of scientific research.

Scientific Research Applications

5-Fluoro-2-methyl-DL-phenylglycine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-fluoro-2-methylbenzaldehyde with glycine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of 5-Fluoro-2-methyl-DL-phenylglycine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-DL-phenylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-DL-phenylglycine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-DL-phenylglycine
  • 3-Fluoro-DL-phenylglycine
  • 4-Fluoro-DL-phenylglycine

Uniqueness

5-Fluoro-2-methyl-DL-phenylglycine is unique due to the specific position of the fluorine and methyl groups on the phenyl ring. This structural arrangement can result in distinct chemical properties and biological activities compared to other fluorinated phenylglycines .

Properties

IUPAC Name

2-amino-2-(5-fluoro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUDHOAUKWTYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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